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Compound of Interest

Compound Name: Branaplam

Cat. No.: B560654

An In-depth Technical Guide to the Discovery and Chemical Structure of Branaplam (LMI070)

Introduction

Branaplam (formerly known as LMIO70 or NVS-SM1) is an orally bioavailable, small molecule
that modulates the splicing of pre-messenger RNA (pre-mRNA).[1][2] It was initially developed
by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and later investigated for
Huntington's Disease (HD).[3][4] Branaplam is a pyridazine derivative that emerged from a
high-throughput phenotypic screening campaign and subsequent lead optimization.[5][6] This
guide provides a detailed overview of the discovery, chemical structure, mechanism of action,
and key experimental data related to branaplam.

Discovery and Lead Optimization

The discovery of branaplam began with a high-throughput screening of approximately 1.4
million compounds.[1][7] The primary assay utilized an NSC34 motor neuron cell line
engineered to express an SMN2 minigene reporter.[1][5] This system was designed to identify
compounds that could increase the inclusion of exon 7 in the SMN2 transcript, thereby leading
to the production of full-length, functional Survival Motor Neuron (SMN) protein.[7]

The initial screening identified a pyridazine-containing compound (compound 2 in many
publications) as a promising hit.[5] This initial molecule demonstrated the ability to activate the
SMN2 reporter and increase SMN protein levels in both mouse and human patient-derived
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cells.[5] However, it also exhibited off-target activity, notably binding to the hERG potassium
channel, which is associated with cardiac toxicity.[6][7]

A subsequent lead optimization program was initiated with the goals of enhancing potency,
improving metabolic stability and brain penetration, and reducing hERG affinity.[7] This involved
extensive medicinal chemistry efforts, including the synthesis and evaluation of numerous
analogs.[5] These efforts culminated in the identification of branaplam (referred to as
compound 8 or 1 in the primary literature), which displayed significantly improved potency and
a more favorable safety profile.[5]

Chemical Structure

Branaplam is a pyridazine derivative with the following chemical identity:[3][8]

IUPAC Name: (6E)-3-(1H-Pyrazol-4-yl)-6-[[3-[[(2,2,6,6-tetramethyl-4-
piperidyl)oxy]phenyl]methoxy]methylidene]cyclohexa-2,4-dien-1-one

Chemical Formula: C22H27Ns02[3]

Molar Mass: 393.491 g-mol~1[3]

CAS Number: 1562338-42-4[3]

Structural Features: X-ray crystallography studies of branaplam analogs revealed key
structural characteristics crucial for its activity. For instance, the pyridazine and phenyl rings are
nearly coplanar, a conformation stabilized by an intramolecular hydrogen bond between a
phenolic hydroxyl group and a pyridazine nitrogen atom.[5] This planarity is thought to be
important for its binding and biological activity.[5]

Mechanism of Action: SMN2 Splicing Modulation

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to mutations or
deletions in the SMN1 gene.[6] A nearly identical gene, SMN2, exists but predominantly
produces a truncated, non-functional SMN protein because of the exclusion of exon 7 during
pre-mRNA splicing.[2]
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Branaplam acts as a splicing modulator by enhancing the inclusion of exon 7 into the final
SMN2 mRNA transcript.[1] Its mechanism involves the stabilization of the transient double-
stranded RNA structure formed between the 5' splice site (5'ss) of the SMN2 pre-mRNA and
the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[1][5] By
increasing the binding affinity of U1 snRNP to this specific splice site in a sequence-selective
manner, branaplam promotes the recognition and inclusion of exon 7, leading to increased
production of full-length, functional SMN protein.[5][9]
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Branaplam's mechanism of action on SMN2 pre-mRNA splicing.
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Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
branaplam.

Table 1: In Vitro Potency

Cell Line /
Assay Parameter Value Reference

System
SMN2 ...

3.5 uM (Initial
Reporter NSC34 Cells ECso Hit) [5]
i
Assay
SMN Protein SMNA7 Mouse 0.6 uM (Initial
ECso . [5]
ELISA Myoblasts Hit)
SMN Splicing
) - ECso 20 nM [8][10]

Modulation
hERG Inhibition - ICso 6.3 UM [10][11]

| Mutant HTT Reduction | Huntington's Patient Cells | ICso | < 10 nM [[12] |

Table 2: Pharmacokinetics in Animal Models

Species Dose & Route Parameter Value Reference

Rat (Sprague-

1 mglkg IV Clearance (CL) 25 mL/min/kg [10][11]
Dawley)
Rat (Sprague-
3 mg/kg PO AUC 3.03 uM:h [10][11]
Dawley)
Mean Brain
SMNA7Y Mice 1 mg/kg PO daily  Conc. (4h post- 1.55 uM [5]
dose)

| SMNA7 Mice | 30 mg/kg PO daily | Mean Brain Conc. (4h post-dose) | 61.7 uM |[5] |
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Table 3: In Vivo Efficacy in SMA Mouse Model (SMNA?7)

Dose (Oral) Endpoint Result Reference

SMN Protein Levels Dose-dependent

1, 3, 10, 30 mg/kg ) _ . [5]
in Brain increase
Lifespan & Body Improved survival and

0.03 - 3 mg/kg ] ] ) [10]
Weight weight gain

| 3 and 10 mg/kg | Overall Survival | Significant increase in survival |[5] |

Table 4: Clinical Efficacy in SMA Type 1 Patients (NCT02268552)

Duration of Median

Patient Cohort Endpoint Reference
Treatment Improvement
. CHOP INTEND .
8 patients 86 days 4.5 points [1]
Score
) CHOP INTEND )
5 patients 127 days 7.0 points [1]
Score

| 25 patients | 218 days | CHOP INTEND Score | 14 points (mean increase) |[1] |

Experimental Protocols
High-Throughput Screening for SMN2 Splicing
Modulators

e Cell Line: An NSC34 motor neuron cell line was utilized.[1][5]

o Reporter System: The cells were stably transfected with an SMN2 minigene reporter
construct. This reporter expresses a luciferase gene, and its activity is dependent on the
inclusion of exon 7. Increased exon 7 inclusion leads to a higher luciferase signal.

e Screening Process: A library of approximately 1.4 million compounds was screened for their
ability to increase the luciferase signal, indicating promotion of SMN2 exon 7 inclusion.[1][7]
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Hits were then confirmed and characterized in secondary assays.

In Vivo Efficacy Assessment in an SMA Mouse Model

Animal Model: The SMNA7 mouse model was used. This model carries a deletion of the
mouse Smn gene but has the human SMN2 gene, recapitulating key features of severe
SMA.[5]

Dosing Regimen: Branaplam was administered orally to neonatal mice, typically starting at
postnatal day 3.[5] Doses ranged from 0.03 to 30 mg/kg per day.[5][10]

Endpoints:

o Survival and Body Weight: Animals were monitored daily for survival and weighed
regularly.[5][10]

o Pharmacodynamics: At the end of the treatment period, tissues such as the brain and
spinal cord were collected. SMN protein levels were quantified using ELISA, and full-
length SMN2 mRNA levels were measured by gRT-PCR.[5][10]

Pharmacokinetic Analysis

Animal Models: Pharmacokinetic properties were evaluated in male Sprague-Dawley rats,
SMNA7 mice, and juvenile dogs.[11][13]

Sample Collection: Following intravenous (V) or oral (PO) administration, blood samples
were collected at various time points to obtain plasma.[11][13] In terminal studies, brain
tissue and cerebrospinal fluid (CSF) were also collected to assess central nervous system
distribution.[13]

Analysis: The concentration of branaplam in the collected matrices was determined using
liquid chromatography-mass spectrometry (LC-MS/MS). This data was used to calculate key
pharmacokinetic parameters such as clearance (CL) and area under the curve (AUC).[13]

Genotoxicity Assessment

In Vitro Micronucleus Test: Human lymphocytes were treated with branaplam for 28 hours.
The formation of micronuclei, an indicator of chromosomal damage, was assessed.
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Fluorescence in situ hybridization (FISH) was used to determine if the effect was aneugenic
(affecting chromosome number) or clastogenic (causing chromosome breakage).
Branaplam was found to have an aneugenic effect in this assay.[13]

In Vivo Micronucleus Test: Adult male rats were administered branaplam. The frequency of
micronuclei in blood samples was measured. An increased frequency was observed at
doses of 25 mg/kg, with a no-observable-effect level (NOEL) of 1 mg/kg. The effect was
reversible after a drug-free period.[13]
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Workflow from discovery to clinical evaluation of branaplam.
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Safety, Tolerability, and Discontinuation

The clinical development of branaplam for SMA was discontinued by Novartis in July 2021.[2]
[14] The decision was based on the rapidly advancing treatment landscape for SMA, which saw
the approval of three other disease-modifying therapies, and a determination that branaplam
would not offer a highly differentiated option for patients.[14]

Branaplam was subsequently investigated for the treatment of Huntington's Disease, as it was
found to lower levels of the mutant huntingtin (mHTT) protein.[12] However, the Phase 2
VIBRANT-HD trial was halted in August 2022, and the program was officially discontinued in
early 2023 due to safety concerns.[4][15] The primary issue was the emergence of peripheral
neuropathy (damage to nerves outside the brain and spinal cord) in study participants.[15][16]
[17] This adverse event, along with other safety signals, led to an unfavorable risk-benefit
assessment.[4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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